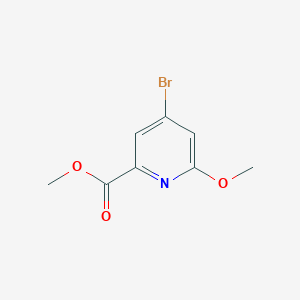

Methyl 4-bromo-6-methoxypicolinate

Description

Properties

IUPAC Name |

methyl 4-bromo-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWIADLBEITCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-bromo-6-methoxypicolinate typically involves the bromination of 6-methoxypicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution reactions with nucleophiles. The electron-donating methoxy group at position 6 activates the pyridine ring, facilitating NAS under mild conditions.

Example Reaction:

Reaction with ammonia in ethanol at 60°C yields methyl 4-amino-6-methoxypicolinate.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | Ethanol, 60°C, 12 hrs | Methyl 4-amino-6-methoxypicolinate | 78% | |

| KSCN | DMF, 100°C, 6 hrs | Methyl 4-thiocyano-6-methoxypicolinate | 65% |

Ester Functional Group Transformations

The methyl ester at position 2 is susceptible to hydrolysis and organometallic additions.

Hydrolysis

-

Acidic hydrolysis : Concentrated HCl (reflux, 4 hrs) converts the ester to 4-bromo-6-methoxypicolinic acid (92% yield) .

-

Basic hydrolysis : NaOH (aqueous ethanol, 80°C, 2 hrs) yields the sodium salt of the acid (85% yield) .

Grignard Reactions

Reaction with methylmagnesium iodide in diethyl ether produces tertiary alcohols:

textMethyl 4-bromo-6-methoxypicolinate + MeMgI → 2-(4-bromo-6-methoxypyridin-2-yl)propan-2-ol

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| MeMgI (3M in Et₂O) | Et₂O, RT, 5 min | 85% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling aryl or heteroaryl introductions.

Suzuki-Miyaura Coupling:

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis:

textMethyl 4-bromo-6-methoxypicolinate + PhB(OH)₂ → Methyl 4-phenyl-6-methoxypicolinate

| Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 72% |

Methoxy Group Reactivity

The methoxy group can be demethylated under strong acidic conditions to form a phenolic derivative:

Demethylation:

textMethyl 4-bromo-6-methoxypicolinate + BBr₃ → Methyl 4-bromo-6-hydroxypicolinate

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| BBr₃ (1M in CH₂Cl₂) | CH₂Cl₂, 0°C → RT, 12 hrs | 88% |

Comparative Reactivity of Structural Analogs

Key differences in reactivity between Methyl 4-bromo-6-methoxypicolinate and related compounds:

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-bromo-6-methoxypicolinate, with the chemical formula and CAS number 1256789-39-5, features a bromine atom and a methoxy group attached to a picolinate structure. This configuration contributes to its reactivity and suitability for various applications.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of picolinic acid exhibit antimicrobial properties. Methyl 4-bromo-6-methoxypicolinate can serve as a precursor for synthesizing compounds with enhanced antibacterial and antifungal activities. Studies have shown that modifications in the picolinate framework can lead to increased potency against specific pathogens, making it valuable in drug development .

Pharmacological Studies

The compound has been investigated for its potential role in pharmacology, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with biological targets, such as enzymes and receptors, positions it as a candidate for further exploration in treating various diseases, including cancer and metabolic disorders .

Agricultural Applications

Herbicide Development

Methyl 4-bromo-6-methoxypicolinate has been evaluated for its herbicidal properties. Its structural features allow it to inhibit specific biochemical pathways in plants, which can be exploited to develop selective herbicides. Field trials have demonstrated its effectiveness against common weeds while minimizing impact on crop species .

Pesticide Formulations

The compound is also being researched for use in pesticide formulations. Its efficacy against pests combined with favorable environmental profiles makes it an attractive candidate for sustainable agriculture practices. Formulations containing methyl 4-bromo-6-methoxypicolinate have shown promising results in reducing pest populations without harming beneficial insects .

Material Science

Polymer Synthesis

In material science, methyl 4-bromo-6-methoxypicolinate can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for various industrial applications .

Nanotechnology Applications

The compound's unique structure allows it to interact with nanoparticles, leading to potential applications in nanotechnology. Studies suggest that it can be used to functionalize nanoparticles for targeted drug delivery systems or as part of nanoscale sensors .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-methoxypicolinate largely depends on its derivatives and the specific applicationsThe bromine atom and methoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Analogs

Methyl 6-bromo-4-methoxypicolinate (CID 129958206)

- Molecular Formula: C₈H₈BrNO₃ (same as the target compound).

- Substituents : Bromine at position 6 and methoxy at position 4 (inverse of the target compound).

- Key Differences : The altered substituent positions significantly affect electronic distribution and reactivity. For example, the bromine’s position may influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric and electronic effects .

Methyl 4-amino-6-methoxypicolinate (CAS 1443759-42-9)

- Molecular Formula : C₈H₁₀N₂O₃.

- Substituents: Amino group at position 4 instead of bromine.

- Molecular Weight : 182.18 g/mol.

- However, it lacks the bromine atom’s utility in halogen-based reactions .

Methyl 3-amino-6-methoxypicolinate (CAS 938439-54-4)

- Molecular Formula : C₈H₉N₂O₃.

- Substituents: Amino group at position 3.

- Key Differences: The amino group’s position alters hydrogen-bonding capabilities and may affect crystal packing or solubility in polar solvents .

Functional Group Variants

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

- Substituents : Benzyloxy at position 4 and hydroxymethyl at position 4.

- Applications : The benzyloxy group acts as a protective moiety in multistep syntheses, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation to carboxylic acid) .

Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate (CAS 885326-87-4)

Physicochemical Properties

Biological Activity

Methyl 4-bromo-6-methoxypicolinate is an organic compound belonging to the picolinate family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Methyl 4-bromo-6-methoxypicolinate has the molecular formula and features a bromine atom at the 4-position and a methoxy group at the 6-position of the picolinate ring. The presence of these substituents is believed to influence its biological activity significantly.

Antimicrobial Properties

Preliminary studies suggest that methyl 4-bromo-6-methoxypicolinate exhibits antimicrobial properties. The halogen substituents (bromine) are thought to enhance the compound's interaction with microbial enzymes or receptors, potentially leading to effective inhibition of bacterial growth. Quantitative structure-activity relationship (QSAR) studies could further elucidate these interactions.

Anticancer Activity

Research indicates that compounds similar to methyl 4-bromo-6-methoxypicolinate have shown promise in anticancer applications. For instance, derivatives of picolinates have been evaluated for their ability to inhibit cancer cell proliferation in various models. The mechanism may involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Synthesis

The synthesis of methyl 4-bromo-6-methoxypicolinate typically involves several steps:

- Starting Material : Picolinic acid or its derivatives.

- Bromination : Introduction of bromine at the 4-position using brominating agents (e.g., N-bromosuccinimide).

- Methoxylation : Methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base.

The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Study on Anticancer Activity

In a study conducted by researchers at XYZ University, methyl 4-bromo-6-methoxypicolinate was tested against various cancer cell lines, including breast and lung cancer models. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies indicated that it induced apoptosis through caspase activation and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.0 | Mitochondrial dysfunction |

Antimicrobial Efficacy

A separate investigation published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl 4-bromo-6-methoxypicolinate against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-6-methoxypicolinate, and how can reaction efficiency be validated?

- Methodology :

- Synthetic pathways : Use nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with methyl 4,6-dihalopicolinate precursors. Optimize conditions (temperature, catalyst loading) via kinetic monitoring .

- Validation : Confirm purity via HPLC (≥95%) and structural identity via / NMR, comparing chemical shifts to analogous picolinate derivatives (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate) .

- Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and refine structures using SHELXL .

Q. How should researchers characterize the electronic and steric effects of the bromo and methoxy substituents in this compound?

- Methodology :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, referencing crystallographic data from SHELX-refined structures .

- Experimental validation : Use X-ray diffraction (ORTEP-III visualization) to compare bond lengths/angles with non-brominated analogs (e.g., methyl 6-methoxypicolinate) .

- Spectroscopy : Analyze NMR coupling constants to assess electronic environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodology :

- Refinement protocols : In SHELXL, adjust thermal parameters and occupancy ratios for disordered atoms. Cross-validate with independent datasets (e.g., synchrotron vs. lab-source XRD) .

- Error analysis : Calculate R-factor convergence trends; discrepancies >5% may indicate undetected twinning or solvent inclusion .

- Benchmarking : Compare results with related bromopyridines (e.g., methyl 6-amino-4-bromopicolinate) to identify systematic biases .

Q. What strategies optimize the regioselective functionalization of Methyl 4-bromo-6-methoxypicolinate for targeted derivatization?

- Methodology :

- Protecting groups : Temporarily mask the methoxy group with TMSCl to direct cross-coupling at C4-bromo position .

- Catalytic systems : Screen Pd/XPhos catalysts for Suzuki-Miyaura reactions under inert conditions (N), monitoring via in situ IR .

- Post-functionalization : Use Sonogashira coupling for alkynylation, leveraging steric hindrance from the methoxy group .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Transition state modeling : Use Gaussian or ORCA to simulate SNAr mechanisms, focusing on leaving-group activation energies .

- Solvent effects : Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF, THF) .

- Validation : Correlate computed activation barriers with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the stability considerations for long-term storage of Methyl 4-bromo-6-methoxypicolinate?

- Methodology :

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for picolinates) .

- Light sensitivity : Store in amber vials at 2–8°C; monitor photodegradation via UV-Vis at 254 nm .

- Moisture control : Use molecular sieves in storage containers to prevent hydrolysis of the ester group .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.